3,5-Dimethyl-4-(((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole
Description
Properties
IUPAC Name |
3,5-dimethyl-4-[[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylmethyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS2/c1-11-4-6-14(7-5-11)16-9-25-19-17(16)18(20-10-21-19)24-8-15-12(2)22-23-13(15)3/h4-7,9-10H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAARVPTUKQWPGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC4=C(ON=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-(((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-(((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or thioether derivative.
Scientific Research Applications
3,5-Dimethyl-4-(((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-(((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the specific application, but they often involve binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can be elucidated through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thienopyrimidine Derivatives
Key Observations:
Linker Flexibility: The methylthio linker in the target compound provides rigidity compared to TTP22’s propanoic acid chain, which may restrict binding conformations .
Aryl Groups : The p-tolyl group is conserved across multiple analogs (e.g., TTP22, ), suggesting its role in hydrophobic interactions with kinase pockets .
Biological Activity
3,5-Dimethyl-4-(((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Synthesis
The compound can be synthesized through various methods that typically involve the coupling of thieno[2,3-d]pyrimidine derivatives with isoxazole moieties. The microwave-enhanced synthesis method has been particularly noted for its efficiency in producing such heterocyclic compounds with good yields .
Anticancer Activity
Research indicates that compounds related to thieno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, derivatives have shown promising results against various cancer cell lines, including HCT-15 and HeLa cells. The IC50 values for some derivatives range from 80 to 200 nM, indicating potent activity against these cell lines . The mechanism often involves the inhibition of tubulin polymerization, which is critical for cancer cell division and proliferation.
Antiparasitic Activity
A study focusing on the anti-plasmodial activity of thieno[2,3-d]pyrimidine derivatives revealed that certain compounds demonstrated significant efficacy against Plasmodium falciparum. The synthesized derivatives were evaluated for both in vitro anti-plasmodial activity and cytotoxicity, highlighting their potential as therapeutic agents in malaria treatment .
Antiviral Activity
There is emerging evidence suggesting that thieno[2,3-d]pyrimidine derivatives may also possess antiviral properties. Specifically, compounds have been reported to inhibit viral replication in vitro, presenting a potential avenue for the development of antiviral medications targeting viruses like HIV and HCV .
Case Studies
- Anticancer Efficacy : In a study where various thieno[2,3-d]pyrimidine derivatives were screened for anticancer activity, one compound exhibited an IC50 value of 0.4 µM against porcine brain tubulin polymerization, outperforming traditional chemotherapeutics such as colchicine (IC50 = 7.5 µM) .
- Anti-Plasmodial Screening : Another study synthesized a series of compounds based on the thieno[2,3-d]pyrimidine scaffold and evaluated their anti-plasmodial activity. Several candidates showed significant inhibition of parasite growth with low cytotoxicity to human cells, suggesting a favorable therapeutic index for further development .
The biological activity of this compound can be attributed to multiple mechanisms:
- Tubulin Inhibition : Many derivatives disrupt microtubule dynamics by binding to the colchicine site on β-tubulin.
- DNA Interaction : Some studies suggest that these compounds may also interact with DNA or RNA polymerases, inhibiting replication processes critical for cancer cell proliferation and viral replication.
Data Summary
| Activity Type | Cell Line/Pathogen | IC50/EC50 Values | Mechanism |
|---|---|---|---|
| Anticancer | HCT-15, HeLa | 80–200 nM | Tubulin polymerization inhibition |
| Anti-Plasmodial | Plasmodium falciparum | Varies (significant) | Cytotoxicity screening |
| Antiviral | HIV/HCV | Varies (effective) | Viral replication inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
